molecular formula C12H16BBrO3 B6323822 4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096998-20-6

4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323822
CAS No.: 2096998-20-6
M. Wt: 298.97 g/mol
InChI Key: ORQGOHRILCFBJK-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a chemical compound with the molecular formula C12H16BBrO3 and a molecular weight of 298.97 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the bromination of 2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent and catalyst under controlled conditions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in Suzuki-Miyaura coupling reactions involves the transmetalation of the boron reagent to a palladium catalyst. This process forms a carbon-palladium bond, which then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol include:

The uniqueness of this compound lies in its combination of a bromine atom, phenol group, and dioxaborinane ring, which provides distinct reactivity and applications in various chemical reactions.

Properties

IUPAC Name

4-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-8-7-12(2,3)17-13(16-8)10-6-9(14)4-5-11(10)15/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQGOHRILCFBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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